FLAP Binding Affinity vs. MK-886
AZD-4769 (L-674573) inhibits indole photoaffinity labeling of FLAP with an IC50 of 70 nM in a human leukocyte membrane FLAP binding assay . The prototypical indole FLAP inhibitor MK-886 shows a reported FLAP IC50 of 30 nM in comparable binding assays . Although MK-886 exhibits higher affinity, AZD-4769 achieves selective FLAP engagement through a distinct quinoline chemotype that does not contain the indole scaffold, demonstrating an alternative binding modality on the same target [1].
| Evidence Dimension | FLAP binding inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 70 nM (photoaffinity labeling of FLAP in human leukocyte membranes) |
| Comparator Or Baseline | MK-886: IC50 = 30 nM (FLAP binding assay) |
| Quantified Difference | MK-886 shows ~2.3-fold higher FLAP binding affinity than AZD-4769 |
| Conditions | Human leukocyte membrane FLAP binding assay using [125I]-labeled indole photoaffinity probes |
Why This Matters
The distinct chemotype of AZD-4769 provides a complementary FLAP inhibitor tool for probing structure-activity relationships and validating target engagement without indole-based scaffold interference.
- [1] Evans JF et al. Mol Pharmacol. 1991;40(1):22-27. Demonstrated quinoline class distinct from indole class (MK-886). View Source
